molecular formula C9H13ClN2O2 B13332399 Ethyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride

Ethyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride

Cat. No.: B13332399
M. Wt: 216.66 g/mol
InChI Key: IBQKWCANNOOLLT-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride typically involves the reaction of 5,6-dimethylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrazine derivatives .

Scientific Research Applications

Ethyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl pyrazine-2-carboxylate
  • 5,6-Dimethylpyrazine-2-carboxylic acid
  • Methyl 5,6-dimethylpyrazine-2-carboxylate

Uniqueness

Ethyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

ethyl 5,6-dimethylpyrazine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-4-13-9(12)8-5-10-6(2)7(3)11-8;/h5H,4H2,1-3H3;1H

InChI Key

IBQKWCANNOOLLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=N1)C)C.Cl

Origin of Product

United States

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